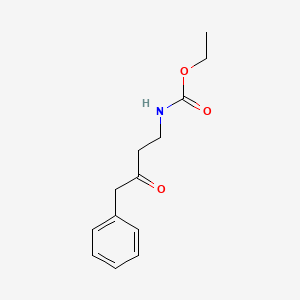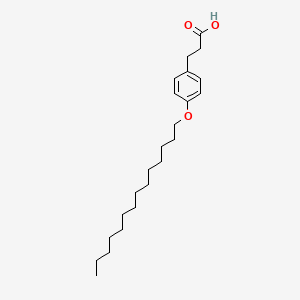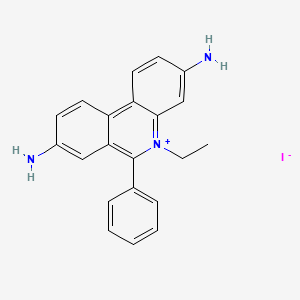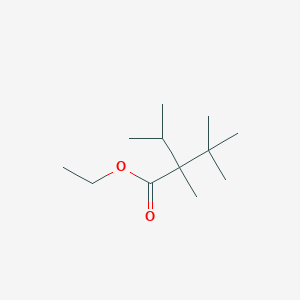
Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester is a chemical compound with the molecular formula C11H22O2. It is an ester derived from butanoic acid and is known for its distinct chemical structure and properties. This compound is used in various scientific and industrial applications due to its unique characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester typically involves the esterification of butanoic acid with the corresponding alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Butanoic acid+EthanolH2SO4Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this ester involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation and other separation techniques to obtain the desired ester in high purity.
化学反应分析
Types of Reactions
Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanoic acid and ethanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Butanoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester is used in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving ester metabolism and enzymatic reactions.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanoic acid and ethanol, which can then participate in various biochemical processes. The ester group can also interact with enzymes and other proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
- Butanoic acid, 3,3-dimethyl-2-(1-methylethyl), ethyl ester
- Butanoic acid, 2-ethyl-2,3,3-trimethyl, ethyl ester
- Butanoic acid, 3-methyl-, ethyl ester
Uniqueness
Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
属性
CAS 编号 |
63791-91-3 |
|---|---|
分子式 |
C12H24O2 |
分子量 |
200.32 g/mol |
IUPAC 名称 |
ethyl 2,3,3-trimethyl-2-propan-2-ylbutanoate |
InChI |
InChI=1S/C12H24O2/c1-8-14-10(13)12(7,9(2)3)11(4,5)6/h9H,8H2,1-7H3 |
InChI 键 |
AYKXSKJFLXRXGM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(C(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


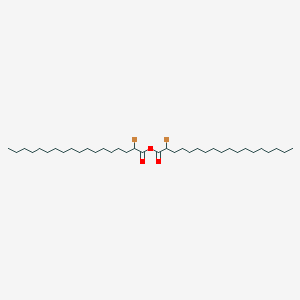


![2,6-Diamino-5-[2-(2,4,6-triaminopyrimidin-5-yl)hydrazinylidene]pyrimidin-4(5H)-one](/img/structure/B14493009.png)
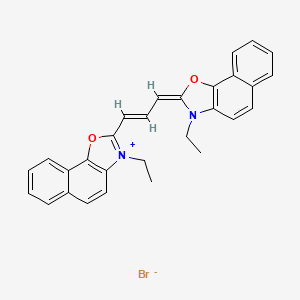

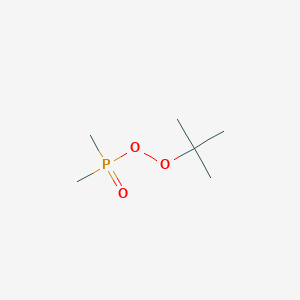
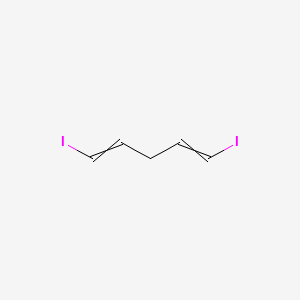
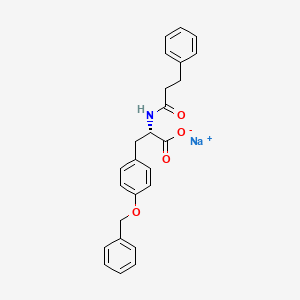
![2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B14493042.png)
![2,3,5-Trimethyl-4-(pent-3-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14493045.png)
